molecular formula C15H15ClN2O B497020 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea CAS No. 501105-02-8

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

Cat. No. B497020
CAS RN: 501105-02-8
M. Wt: 274.74g/mol
InChI Key: LYBMFFDXJDWQOR-UHFFFAOYSA-N
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Description

“3-Chloro-4-methylphenyl isocyanate” is a colorless liquid with an acrid odor . It’s denser than water and contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption . It’s used to make other chemicals .


Synthesis Analysis

A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The molecule of the title compound comprises a 3-nitrobenzamido unit, 3-chloro-4-methylaniline moiety, and phenyl ring .


Chemical Reactions Analysis

Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .


Physical And Chemical Properties Analysis

3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor . It’s denser than water and contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption .

Safety and Hazards

3-Chloro-4-methylphenyl isocyanate is toxic by ingestion, inhalation, and skin absorption . Contact may cause severe injury, burns, or death . Contact with molten substance may cause severe burns to skin and eyes . Reaction with water or moist air will release toxic, corrosive, or flammable gases . Fire will produce irritating, corrosive, and/or toxic gases .

Mechanism of Action

Target of Action

Related compounds such as 3-chloro-4-methylphenylboronic acid have been used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity

Mode of Action

A related compound, 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone, has been found to interfere appreciably with photosynthesis . It almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants at a concentration of 10-4 M . This suggests that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea might have a similar mode of action, but this needs to be confirmed with further studies.

Biochemical Pathways

Given the potential interaction with photosynthesis mentioned above , it is possible that the compound could affect pathways related to energy production and carbon fixation in plants

Result of Action

Related compounds have been shown to cause severe injury, burns, or death upon inhalation, ingestion, or contact with skin, eyes, and mucous membranes . These effects suggest that the compound could have significant cytotoxic effects, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. For instance, the compound is water-reactive and flammable, and it decomposes in water, releasing potentially flammable, toxic, or corrosive gases Therefore, the compound’s action could be influenced by factors such as humidity and temperature

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-methyl-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11-8-9-12(10-14(11)16)17-15(19)18(2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBMFFDXJDWQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

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